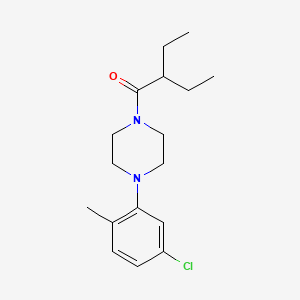
1-(5-chloro-2-methylphenyl)-4-(2-ethylbutanoyl)piperazine
Vue d'ensemble
Description
1-(5-chloro-2-methylphenyl)-4-(2-ethylbutanoyl)piperazine, commonly known as VU0152100, is a piperazine derivative compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies due to its unique chemical structure and potential pharmacological properties.
Mécanisme D'action
The exact mechanism of action of VU0152100 is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, VU0152100 has been shown to interact with the sigma-1 receptor, a protein that is involved in regulating the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
Studies have shown that VU0152100 has a number of biochemical and physiological effects, including the ability to improve cognitive function, reduce inflammation, and enhance neuroprotection. Additionally, VU0152100 has been shown to have a low toxicity profile and does not appear to produce any significant adverse effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of VU0152100 is its potential therapeutic applications in a variety of diseases and disorders. Additionally, VU0152100 has been shown to have a low toxicity profile, making it a promising candidate for further development. However, one of the limitations of VU0152100 is its relatively complex synthesis method, which may limit its widespread use in laboratory experiments.
Orientations Futures
There are numerous future directions for research on VU0152100, including further studies on its potential therapeutic applications in neurological disorders, as well as investigations into its mechanism of action and potential side effects. Additionally, there is a need for further research on the synthesis of VU0152100 and its derivatives, with the goal of developing more efficient and cost-effective methods for production. Overall, VU0152100 is a promising compound with numerous potential applications in the field of pharmacology and neuroscience.
Applications De Recherche Scientifique
VU0152100 has been studied extensively for its potential therapeutic applications in various diseases and disorders. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that VU0152100 has the potential to improve cognitive function and memory in animal models of these diseases.
Propriétés
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-ethylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-4-14(5-2)17(21)20-10-8-19(9-11-20)16-12-15(18)7-6-13(16)3/h6-7,12,14H,4-5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFDOBXTAMDDOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(diethylamino)-2-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4745370.png)

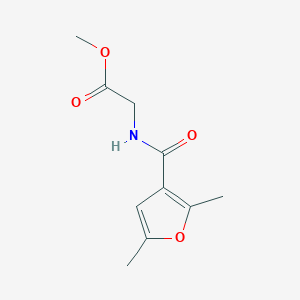
![ethyl 4-{[(cyclohexylamino)(oxo)acetyl]amino}benzoate](/img/structure/B4745382.png)

![5-(4-bromophenyl)-N,N-diethyl-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4745392.png)
![4-{[(4-sec-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4745400.png)
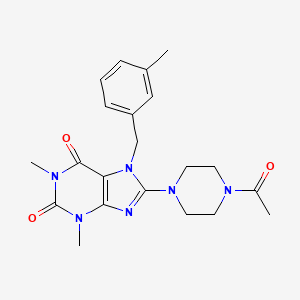
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4745419.png)
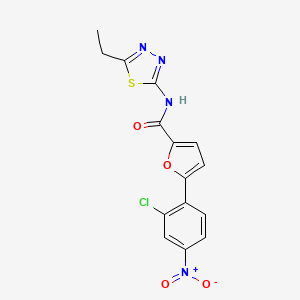
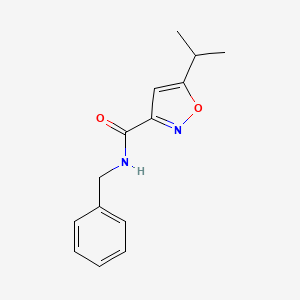
![N-[4-(aminosulfonyl)phenyl]-4-(pentanoylamino)benzamide](/img/structure/B4745436.png)
![4-sec-butyl-N-{4-[(methylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4745457.png)
